molecular formula C10H8S2 B14758361 3-Methyl-4H-1-benzothiopyran-4-thione CAS No. 1076-27-3

3-Methyl-4H-1-benzothiopyran-4-thione

Katalognummer: B14758361
CAS-Nummer: 1076-27-3
Molekulargewicht: 192.3 g/mol
InChI-Schlüssel: LXQFCDGBCSGIFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4H-1-benzothiopyran-4-thione is a heterocyclic compound containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4H-1-benzothiopyran-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with methyl ketones in the presence of a base, leading to the formation of the desired benzothiopyran derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4H-1-benzothiopyran-4-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methyl-4H-1-benzothiopyran-4-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 3-Methyl-4H-1-benzothiopyran-4-thione involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological targets, influencing their activity. It may also act as an enzyme inhibitor or receptor antagonist, depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

1076-27-3

Molekularformel

C10H8S2

Molekulargewicht

192.3 g/mol

IUPAC-Name

3-methylthiochromene-4-thione

InChI

InChI=1S/C10H8S2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3

InChI-Schlüssel

LXQFCDGBCSGIFF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC2=CC=CC=C2C1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.